molecular formula C34H72N2O5Pt B10800314 Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate

Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate

Cat. No.: B10800314
M. Wt: 784.0 g/mol
InChI Key: RQSAWSLANLAEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate is a complex compound that combines cyclohexane-1,2-diamine, platinum, and tetradecanoic acid in a hydrated form This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate typically involves the coordination of platinum with cyclohexane-1,2-diamine and tetradecanoic acid. One common method involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine in the presence of tetradecanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Mechanism of Action

The mechanism of action of cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate involves the interaction of the platinum center with biological molecules. In anticancer applications, the platinum complex binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The cyclohexane-1,2-diamine moiety enhances the selectivity and efficacy of the compound by facilitating its interaction with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate is unique due to the combination of cyclohexane-1,2-diamine and tetradecanoic acid ligands, which confer specific chemical and biological properties. The presence of the cyclohexane-1,2-diamine moiety enhances chiral recognition and catalytic activity, while the tetradecanoic acid provides additional stability and lipophilicity .

Properties

Molecular Formula

C34H72N2O5Pt

Molecular Weight

784.0 g/mol

IUPAC Name

cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;

InChI Key

RQSAWSLANLAEDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.O.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.